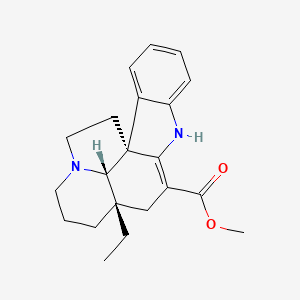

Vincadifformine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

3247-10-7 |

|---|---|

分子式 |

C21H26N2O2 |

分子量 |

338.4 g/mol |

IUPAC名 |

methyl (1R,12S,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m0/s1 |

InChIキー |

GIGFIWJRTMBSRP-ACRUOGEOSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

異性体SMILES |

CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

正規SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

他のCAS番号 |

3247-10-7 |

同義語 |

vincadifformine |

製品の起源 |

United States |

Ii. Isolation Methodologies and Advanced Structural Elucidation Techniques

Spectroscopic and Diffraction Methods for Definitive Stereochemical Assignment

X-ray Diffraction Analysis for Absolute Configuration

The precise determination of the absolute configuration of complex chiral molecules, such as the indole (B1671886) alkaloid Vincadifformine, is a cornerstone of their complete structural elucidation. Single-crystal X-ray diffraction (XRD) emerges as the most definitive technique for this purpose, contingent upon the successful crystallization of the compound researchgate.netnih.gov. The underlying principle of XRD-based absolute configuration determination is rooted in the phenomenon of anomalous scattering. This occurs when X-rays interact inelastically with electrons in atoms, leading to wavelength-dependent scattering that subtly breaks the symmetry predicted by Friedel's Law mit.edunih.govthieme-connect.de.

In crystals lacking a center of symmetry (i.e., belonging to non-centrosymmetric space groups), this anomalous scattering results in measurable differences in the intensities of Bijvoet pairs of reflections (hkl and -h-k-l) researchgate.netnih.govnih.gov. These intensity discrepancies are quantitatively assessed through parameters such as the Flack parameter, which is refined during the crystallographic analysis. A statistically significant and non-zero Flack parameter serves as direct evidence for the absolute stereochemistry of the chiral centers within the molecule mit.edunih.govnih.govsoton.ac.uk. Historically, the presence of heavier atoms, such as sulfur or halogens, was often required to generate a sufficiently strong anomalous signal. However, advancements in X-ray sources, detector technology, and analytical methods now enable the determination of absolute configuration even for molecules composed primarily of light atoms like carbon, hydrogen, and oxygen, provided that high-quality single crystals are available researchgate.netmit.eduthieme-connect.de.

Application to this compound and Related Indole Alkaloids

X-ray diffraction analysis has proven to be an indispensable tool for confirming the absolute stereochemistry of this compound and its structurally related indole alkaloids. Researchers have employed X-ray crystallography to elucidate the intricate three-dimensional architectures and establish the absolute configurations of compounds isolated from botanical sources, including species like Vinca (B1221190) erecta and Vinca minor researchgate.netresearchgate.net. Studies have reported X-ray crystal structure analyses (XSAs) performed on racemic (±)-vincadifformine, as well as on derivatives and salts of this compound and other related alkaloids such as akuammine (B1666748) and ervinidinine researchgate.net.

While direct crystallographic data specifically for this compound might be less frequently published compared to its derivatives or more complex related alkaloids, the methodology is firmly established for this class of compounds. For instance, the absolute configuration of the akuammiline-o-acyl derivative of akuammine, a structurally analogous indole alkaloid sourced from Vinca erecta, was definitively determined through single-crystal X-ray diffraction researchgate.netresearchgate.net. The detailed crystallographic data obtained from such investigations provides a robust foundation for understanding the stereochemical intricacies inherent in the this compound skeleton.

Detailed Research Findings and Crystallographic Data

A pertinent example illustrating the depth of findings from X-ray diffraction analysis applied to Vinca alkaloids is the study of an akuammiline-o-acyl derivative of akuammine. This analysis yielded precise crystallographic parameters that not only confirm the molecule's three-dimensional structure but also establish its absolute configuration. The crystal data, typically collected using CuKα radiation, revealed an orthorhombic crystal system with the space group P2₁2₁2₁, which is inherently chiral and thus suitable for absolute configuration determination researchgate.net.

The specific crystallographic parameters obtained for the akuammiline-o-acyl derivative of akuammine are presented in the table below. These parameters, encompassing lattice dimensions, unit cell volume, and refinement statistics (such as R₁ and wR₂ values), are critical for validating the structural model and confirming the absolute stereochemistry. The successful refinement of the Flack parameter, a standard procedure in analyses conducted within chiral space groups, would have provided the definitive assignment of the absolute configuration for this compound.

Iii. Biosynthetic Pathways and Enzymology of Vincadifformine

Specific Enzymes Catalyzing Downstream Conversions

Minovincinine-O-Acetyltransferase (MAT) and Related Acetyltransferases

Minovincinine-O-acetyltransferase (MAT) is an enzyme implicated in the later stages of certain monoterpene indole (B1671886) alkaloid (MIA) pathways. In Catharanthus roseus, MAT is involved in the conversion of minovincinine to echitovenine (B1216118) through an O-acetylation reaction sci-hub.senih.govebi.ac.ukmdpi.com. This enzyme utilizes acetyl-CoA as an acetyl group donor ebi.ac.uk. While MAT has been identified and its gene cloned, its in vitro activity with minovincinine has been reported to be at a low efficiency, and it was found to be inactive when expressed in yeast and in planta, suggesting potential alternative functions or regulatory mechanisms ebi.ac.uk.

Other acetyltransferases also play roles in MIA biosynthesis. For instance, tabersonine (B1681870) derivative 19-O-acetyltransferase (TAT) has been identified and shown to acetylate 19-hydroxytabersonine (B1216685) derivatives, such as minovincinine and hörhammericine, in the roots of C. roseus ebi.ac.uk. Stemmadenine-O-acetyltransferase (SAT) is another enzyme involved in the pathway, acetylating stemmadenine (B1243487) to form O-acetylstemmadenine, a precursor to catharanthine (B190766) and tabersonine frontiersin.org.

Genetic and Molecular Basis of Biosynthetic Enzymes

The elucidation of MIA biosynthesis in Vinca (B1221190) minor has largely relied on homology-based searches using genes from Catharanthus roseus as a reference nih.govoup.comnih.govmpg.de. This approach has led to the prediction and identification of candidate genes for common MIA pathway steps in V. minor. For example, a tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT) isoform was cloned from V. minor based on homology to C. roseus genes nih.govnih.govmpg.de. Additionally, comparative genomic analyses utilizing V. minor genome data have aided in identifying genes, including a vincadifformine-16-hydroxylase, reinforcing the potential of genomic resources for MIA gene discovery in this species oup.comresearchgate.net. Studies have also identified genes involved in the central steps of MIA biosynthesis, such as those encoding this compound synthases (VS1/2) in C. roseus roots, which catalyze the formation of this compound nih.govmpg.de.

Functional characterization of enzymes involved in MIA biosynthesis has been crucial for understanding their roles. For instance, the V. minor tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT) was functionally validated, demonstrating its capacity to methylate 16-hydroxylated derivatives of tabersonine, this compound, and lochnericine. This enzyme exhibited a Km of 0.94 ± 0.06 µM for 16-hydroxytabersonine nih.govnih.govmpg.de. Studies have also investigated the activity of C. roseus enzymes, such as this compound 19-hydroxylase (V19H), which catalyzes the conversion of this compound to minovincinine sci-hub.senih.govmdpi.comnih.govmpg.deresearchgate.netsci-hub.seresearchgate.net. Research has also explored the in vitro activity of MAT, noting its low efficiency in acetylating minovincinine ebi.ac.ukresearchgate.net.

Regulation of this compound Biosynthesis in Medicinal Plants

Transcriptomic analyses, including RNA-Seq, have been employed to investigate gene expression patterns related to MIA biosynthesis in plants like Vinca minor nih.govnih.gov. By analyzing comprehensive transcriptomes derived from various tissues and conditions, researchers can predict candidate genes involved in the MIA pathway nih.govnih.govmpg.de. Gene co-expression network analysis has also been utilized to identify candidate genes for missing steps in the V. minor MIA pathway and to elucidate regulatory relationships within the metabolic network nih.govnih.govresearchgate.netresearchgate.net. These analyses help in understanding how genes involved in the biosynthesis of alkaloids are coordinated.

Environmental factors and elicitors play significant roles in modulating the biosynthesis and accumulation of secondary metabolites, including MIAs d-nb.infomaxapress.comresearchgate.netresearchgate.netnih.gov. While specific studies detailing the impact of environmental conditions on this compound accumulation are limited in the provided search results, general trends indicate that factors such as light, temperature, water availability, and soil composition can influence alkaloid production d-nb.infomaxapress.com. Elicitors, which are external stimuli that can trigger plant defense mechanisms, are known to enhance secondary metabolite production nih.govresearchgate.netjmp.ir. For instance, jasmonic acid (JA) and its derivatives are recognized elicitors that can activate plant immune systems and subsequently increase the biosynthesis and accumulation of alkaloids nih.govresearchgate.netresearchgate.net. These external signals can modulate the expression of genes involved in natural product biosynthesis and influence the activity of key enzymes researchgate.netnih.gov.

Iv. Total Synthesis Strategies for Vincadifformine and Analogues

Retrosynthetic Analyses and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. slideshare.net For a complex molecule like vincadifformine, with its fused pentacyclic framework and multiple stereocenters, the choice of key disconnections is crucial for devising a viable and efficient synthetic route. beilstein-journals.orgresearchgate.net

A common retrosynthetic strategy for this compound involves initial disconnection of the C-N bond within the dihydroindole moiety and the C-C bond connecting the ethyl group to the piperidine (B6355638) ring. This simplifies the pentacyclic core to a more manageable tetracyclic intermediate. Further disconnections often target the piperidine ring (D-ring) and the seven-membered ring (E-ring), aiming to construct these rings in the later stages of the synthesis.

One powerful approach involves a disconnection that leads back to a 2-vinyl indole (B1671886) derivative and a suitable dienophile. acs.orgacs.org This sets the stage for a Diels-Alder reaction, a powerful tool for forming six-membered rings, to construct the C-ring and establish key stereochemistry. Subsequent transformations would then be employed to form the remaining D and E rings. acs.orgacs.org Another common disconnection strategy focuses on the formation of the crucial C3-C7 bond, often envisioned to be formed via an intramolecular Mannich reaction or a related cyclization. unimi.itoup.com

Pandey and colleagues envisioned a convergent route where the pentacyclic structure of (+)-vincadifformine is assembled late in the synthesis through an iminium ion-enamine cascade reaction. beilstein-journals.orgacs.org Their retrosynthetic analysis disconnected the molecule into a chiral 3,3-disubstituted tetrahydropyridine (B1245486) and an indole derivative. beilstein-journals.orgacs.org This approach strategically delays the formation of the complex ring system, allowing for the independent synthesis and optimization of the two key fragments.

The following table summarizes some key retrosynthetic disconnections employed in the synthesis of this compound:

| Disconnection Strategy | Key Intermediate(s) | Associated Reaction(s) | Reference(s) |

|---|---|---|---|

| Diels-Alder Approach | 2-Vinyl Indole, Dienophile | Diels-Alder Reaction, Cascade Reactions | acs.orgacs.org |

| Intramolecular Cyclization | Tryptamine-derived precursor | Mannich Reaction, Aza-Michael Addition | unimi.itoup.com |

| Convergent Cascade Reaction | Chiral Tetrahydropyridine, Indole derivative | Iminium Ion-Enamine Cascade Reaction | beilstein-journals.orgacs.org |

| Biomimetic Approach | Secodine-type intermediates | Intramolecular [4+2] Cycloaddition | google.comjst.go.jpcapes.gov.bracs.org |

These varied retrosynthetic analyses highlight the diverse strategic thinking that has been applied to the synthesis of this compound, paving the way for the development of both classical and modern synthetic methodologies.

Classical and Early Synthetic Approaches

The initial forays into the total synthesis of this compound were heavily influenced by biosynthetic hypotheses and relied on robust, albeit often lengthy, reaction sequences. These early approaches laid the groundwork for future innovations by establishing fundamental strategies for constructing the complex polycyclic core of the molecule.

Biomimetic Syntheses and Intermediate Utilization

Inspired by the proposed biosynthetic pathway of monoterpenoid indole alkaloids, several early syntheses of this compound pursued a biomimetic approach. google.comacs.org These strategies often targeted the generation of reactive secodine-type intermediates, which were then expected to undergo intramolecular cyclization to furnish the Aspidosperma skeleton. capes.gov.bracs.org

A key concept in these biomimetic syntheses was the intramolecular [4+2] cycloaddition of a dehydrosecodine intermediate. jst.go.jpcapes.gov.brresearchgate.net The generation of this transient diene and its subsequent cyclization to form the characteristic bridged ring system of this compound was a significant synthetic challenge. Researchers explored various methods to generate the secodine intermediate in situ, often from more stable precursors like tetrahydro-β-carboline derivatives. capes.gov.br

Furthermore, early synthetic efforts also demonstrated the utility of this compound itself, or its close derivatives, as intermediates for the synthesis of other related alkaloids. For instance, this compound can be converted to vincamine (B1683053), another medicinally important alkaloid, through rearrangement reactions. unimi.itgoogle.com This highlights the central role of this compound within the broader family of Vinca (B1221190) alkaloids and underscored the importance of developing efficient routes to its synthesis.

Strategies Involving Pyrolysis and Rearrangement Reactions

Thermal reactions, such as pyrolysis, and skeletal rearrangements also featured in early synthetic strategies for this compound and its analogues. unimi.itgoogle.com Pyrolysis of certain precursors was investigated as a means to induce cyclization or rearrangement to the desired pentacyclic framework. For example, Hugel and Lévy demonstrated that the pyrolysis of a this compound derivative could lead to vincamine, showcasing a rearrangement pathway. unimi.it

Rearrangement reactions, in general, provided a powerful tool for transforming more readily accessible ring systems into the intricate architecture of the Aspidosperma alkaloids. These transformations often involved acid- or base-catalyzed processes that could trigger bond migrations and ring contractions or expansions to achieve the target structure. While sometimes difficult to control, these rearrangement strategies offered novel and often concise pathways to the this compound skeleton.

Modern Asymmetric Total Synthesis Methodologies

Contemporary approaches to the total synthesis of this compound have increasingly focused on efficiency, stereocontrol, and the development of catalytic asymmetric methods. These modern strategies leverage powerful new reactions and concepts to construct the complex alkaloid with high levels of enantioselectivity, often in a more convergent and step-economical fashion than their classical predecessors.

Chiral Catalyst-Enabled Reactions (e.g., Mannich-type, Aza-Morita–Baylis–Hillman)

A significant advancement in the synthesis of this compound has been the application of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. researchgate.netresearchgate.net This has allowed for the direct synthesis of enantioenriched this compound, avoiding the need for chiral auxiliaries or resolutions of racemic mixtures.

The Mannich-type reaction , a fundamental carbon-carbon bond-forming reaction, has been successfully employed in an asymmetric fashion for the synthesis of this compound. nih.govresearchgate.netx-mol.net For example, a thiourea-phosphonium salt catalyzed asymmetric Mannich-type reaction was a key step in a total synthesis of this compound. researchgate.netnih.gov This reaction established a crucial stereocenter that was carried through to the final natural product.

The aza-Morita–Baylis–Hillman (aMBH) reaction is another powerful tool for the construction of densely functionalized molecules. rsc.orgcardiff.ac.ukorganic-chemistry.orgwikipedia.org In the context of this compound synthesis, a phosphine-promoted aza-Morita–Baylis–Hillman reaction was utilized in a synthetic route that also featured a catalytic Mannich-type reaction. researchgate.netnih.gov This highlights the power of combining multiple modern catalytic methods to achieve a complex synthesis.

The following table provides examples of chiral catalyst-enabled reactions used in the synthesis of this compound:

| Reaction Type | Catalyst System | Key Transformation | Reference(s) |

|---|---|---|---|

| Asymmetric Mannich-type Reaction | Thiourea-phosphonium salt | Enantioselective formation of a C-C bond, setting a key stereocenter. | researchgate.netnih.govresearchgate.net |

| Aza-Morita–Baylis–Hillman Reaction | Chiral phosphine | Formation of a functionalized allylic amine precursor. | researchgate.netresearchgate.netnih.gov |

| Organocascade Catalysis | Chiral imidazolidinone | Enantioselective cascade reaction to build the polycyclic core. | oup.comnih.govgrantome.com |

Cascade Reactions and Sequential Transformations

In the synthesis of this compound, several elegant cascade reactions have been developed. Pandey and coworkers reported an iminium ion-triggered cascade reaction that simultaneously constructs two new rings, three new sigma bonds, and two new stereogenic centers in a single pot with complete stereochemical control. acs.orgnih.gov This impressive cascade involves the coupling of a 3,3-substituted tetrahydropyridine with an indole derivative. acs.orgnih.gov

Another notable example is the use of an organocascade catalysis approach developed by the MacMillan group. oup.comnih.gov This strategy employs a chiral imidazolidinone catalyst to initiate a cascade sequence that rapidly builds the complex polycyclic core of Aspidosperma alkaloids, including this compound. oup.comnih.gov This approach has been utilized in the collective total synthesis of several related natural products, demonstrating its broad utility. oup.comnih.gov

A concise strategy reported by Watson and coworkers involves a Suzuki-Miyaura cross-coupling to generate a 2-vinyl indole, which then undergoes a Diels-Alder cascade reaction. acs.orgacs.org This is followed by a cascade amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to furnish a common intermediate for several Aspidosperma alkaloids, including this compound. acs.orgacs.org

These modern approaches, characterized by their elegance and efficiency, represent the cutting edge of total synthesis and continue to push the boundaries of what is possible in the construction of complex natural products like this compound.

Divergent Synthesis from Common Intermediates

Divergent synthesis has emerged as a powerful strategy for accessing this compound and a variety of related Aspidosperma alkaloids. This approach relies on the creation of a central, common intermediate that can be chemically manipulated in different ways to yield a range of target molecules. rsc.orgnih.govacs.org This methodology offers significant advantages in terms of efficiency and step economy, allowing for the generation of molecular diversity from a single precursor. scispace.com

Another successful divergent approach utilizes a cascade reaction to construct the bulk of the polycyclic ring system. acs.orgresearchgate.net A Suzuki-Miyaura cross-coupling reaction is employed to create a 2-vinyl indole, which then undergoes a Diels-Alder cascade to form a pyrroloindoline intermediate. acs.orgresearchgate.net This intermediate is then subjected to a cascade amidation, reduction, skeletal rearrangement, and an intramolecular Michael addition to furnish a common intermediate that contains the complete framework of the Aspidosperma alkaloids. acs.orgresearchgate.net This key intermediate can then be elaborated to afford (±)-vincadifformine, as well as (±)-aspidospermidine, (±)-aspidofractinine, and (±)-limaspermidine. acs.orgresearchgate.net

Furthermore, a strategy commencing from a Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamide has been developed to produce a tetracyclic intermediate on a gram scale. chemrxiv.org This intermediate serves as a cornerstone for the divergent syntheses of aspidospermidine (B1197254) and its derivatives. chemrxiv.org The late-stage construction of the final ring via a Stork-type alkylation highlights the flexibility of this approach. chemrxiv.org

The power of divergent synthesis is also showcased in biogenetically inspired approaches. scispace.com By mimicking biosynthetic pathways, researchers have developed methods that use a common polyunsaturated intermediate to generate a variety of skeletally distinct scaffolds through different intramolecular cyclizations. scispace.cominrae.fr This has led to the successful total syntheses of (±)-vincadifformine, (±)-andranginine, and (−)-catharanthine. scispace.com

Table 1: Examples of Divergent Synthesis Strategies for this compound and Analogues

| Common Intermediate Type | Key Reactions | Target Alkaloids Synthesized | Reference |

|---|---|---|---|

| Indole–valerolactam | Iminium ion trapping, N(1) vs. C(3) cyclization | This compound, Aspidospermidine, Goniomitine, Quebrachamine | rsc.orgnih.gov |

| Pyrroloindoline | Suzuki-Miyaura cross-coupling, Diels-Alder cascade, aza-Michael/Michael cascade | (±)-Vincadifformine, (±)-Aspidospermidine, (±)-Aspidofractinine | acs.orgresearchgate.net |

| 1H-pyrrolo[2,3-d]carbazole | Brønsted acid-catalyzed tandem cyclization, Stork-type alkylation | (±)-Aspidospermidine and derivatives | chemrxiv.org |

| Polyunsaturated intermediate | Divergent [4+2] cyclizations | (±)-Vincadifformine, (±)-Andranginine, (−)-Catharanthine | scispace.com |

| Spiroindoline | Organocascade addition-cyclization, Swern oxidation, carbomethoxylation | (+)-Vincadifformine, (+)-Aspidospermidine | nih.gov |

Metal-Catalyzed Reactions (e.g., Heck Reactions, Palladium-Catalyzed Hydrogenation)

Metal-catalyzed reactions are indispensable tools in modern organic synthesis, and they have played a crucial role in the total synthesis of this compound and its analogues. vapourtec.com These reactions, often mediated by transition metals like palladium, enable the efficient formation of key carbon-carbon and carbon-heteroatom bonds. ecampus.com

Heck Reactions: The intramolecular Heck reaction has been a particularly effective strategy for constructing the polycyclic core of this compound-related alkaloids. acs.orgscispace.com In one approach, the synthesis of tabersonine (B1681870), a structurally similar alkaloid, was achieved through an intramolecular Heck reaction following alkylation with (Z)-1,3-diiodopropene and phenyl selenoxide elimination. acs.org Another synthesis of (–)-akuammicine, which shares a common biosynthetic precursor with this compound, utilized a Heck cyclization of a vinyl iodide precursor to form a key bond in the molecular framework. nih.gov

Palladium-Catalyzed Hydrogenation: This reaction is frequently used for the stereoselective reduction of double bonds, which is a critical step in controlling the final stereochemistry of the target molecule. chemmethod.commdpi.comrsc.org In the synthesis of several Aspidosperma alkaloids, including (+)-vincadifformine, a palladium on carbon (Pd/C) mediated hydrogenation was part of a key cascade sequence that also involved deprotection and amidation. nih.gov This highlights the ability of palladium catalysis to facilitate multiple transformations in a single operational step, thereby increasing synthetic efficiency. nih.gov

Enantioselective palladium-catalyzed allylic alkylations have also been instrumental in setting key stereocenters in the synthesis of Aspidosperma alkaloids. caltech.edunih.gov These reactions allow for the construction of all-carbon quaternary stereocenters with high levels of enantiocontrol, a significant challenge in complex molecule synthesis. caltech.edu

Table 2: Application of Metal-Catalyzed Reactions in this compound Synthesis

| Reaction Type | Metal Catalyst | Substrate/Intermediate | Purpose in Synthesis | Reference |

|---|---|---|---|---|

| Intramolecular Heck Reaction | Palladium | Tetracyclic intermediate | Formation of pentacyclic core | acs.org |

| Heck Cyclization | Palladium | Vinyl iodide precursor | Key bond formation for akuammicine | nih.gov |

| Hydrogenation/Deprotection/Amidation Cascade | Palladium on Carbon (Pd/C) | Tricyclic ketone precursor | Stereoselective reduction and functional group manipulation | nih.gov |

| Enantioselective Allylic Alkylation | Palladium | Prochiral enolates | Construction of quaternary stereocenters | caltech.edunih.gov |

Development of Novel Synthetic Tactics

The pursuit of more efficient and elegant syntheses of this compound has driven the development of novel synthetic tactics. These strategies often focus on innovative ways to form crucial bonds and construct the complex polycyclic architecture of the molecule.

Indole-Piperidine Linkage Strategies

A critical challenge in the synthesis of this compound and related alkaloids is the formation of the bond connecting the indole nucleus to the piperidine ring. rsc.org Several novel strategies have been developed to address this challenge.

One innovative approach involves the coupling of an aza-Achmatowicz rearrangement with an intermolecular aza-Friedel-Crafts reaction. rsc.orgresearchgate.netresearchgate.netrsc.org This method allows for the direct C3–C2′ linkage of indoles with functionalized 2-hydroxypiperidines, which forms the core structure common to many aspidosperma alkaloids. rsc.orgresearchgate.netresearchgate.netrsc.org This reaction proceeds under mild acidic conditions and has been successfully applied to the total synthesis of this compound and eight other related alkaloids. rsc.orgresearchgate.netresearchgate.netrsc.org

Another strategy employs a cascade cross-coupling/Diels-Alder reaction. acs.org A Suzuki-Miyaura cross-coupling is first used to generate a 2-vinyl indole, which then participates in a Diels-Alder reaction to forge the connection between the indole and what will become the piperidine ring system. acs.org This cascade approach efficiently builds a significant portion of the molecular framework in a controlled manner. acs.org

The use of an iminium ion-enamine cascade reaction has also been reported for the asymmetric total synthesis of (+)-vincadifformine. researchgate.net This strategy involves the coupling of a chiral 3,3-disubstituted piperidine imine with a 2,3-disubstituted indole derivative, demonstrating a powerful method for controlling the stereochemistry of the newly formed bond. researchgate.net

Construction of Polycyclic Scaffolds

The assembly of the intricate, densely fused polycyclic scaffold of this compound presents a significant synthetic hurdle. acs.org Novel tactics have been devised to construct this complex architecture with high efficiency and stereocontrol.

A cascade aza-Michael/Michael reaction has been employed to complete the carbon skeleton of the Aspidosperma framework. acs.org Following the initial construction of a pyrroloindoline intermediate, treatment with a suitable base induces an intramolecular aza-Michael reaction to form the E ring, followed by another intramolecular Michael addition to close the D ring, thus completing the pentacyclic system in a single, high-yielding step. acs.orgresearchgate.net

The use of cycloalkenes as versatile building blocks has also been explored. researchgate.net Through a series of controlled oxidation, reduction, and cyclization reactions, functionalized cycloalkenes can be transformed into diverse and complex polycyclic scaffolds. researchgate.net This "couple-divert" strategy, inspired by natural biosynthetic pathways, offers a flexible approach to constructing the core of various indole alkaloids. researchgate.net

Enantioselective palladium-catalyzed allylic alkylation has proven to be a powerful tool for building the polycyclic framework. caltech.edu This reaction allows for the creation of key quaternary carbon stereocenters, which are common features in the Aspidosperma alkaloids, with a high degree of stereocontrol. caltech.edunih.gov The strategic application of this reaction has been a linchpin in the efficient and stereocontrolled synthesis of these complex natural products. caltech.edu

V. Chemical Reactivity and Derivatization Studies

Functional Group Transformations on the Vincadifformine Skeleton

This compound possesses several functional groups that are amenable to chemical modification:

Indole (B1671886) Moiety: The indole ring system can undergo electrophilic aromatic substitution reactions, such as nitration, yielding derivatives like 10-nitrothis compound and 16-nitroindolenine, which have been explored for their pharmacological properties smolecule.com.

Ester Group: The methoxycarbonyl group at position 3 can participate in reactions typical of esters, such as hydrolysis or transesterification, although its steric environment within the complex skeleton may influence reactivity.

Vinyl Group: The C14-C15 double bond is susceptible to addition reactions, including hydrogenation, which can lead to saturated derivatives. scispace.com

Tertiary Amines: The nitrogen atoms within the alkaloid structure can act as nucleophiles or bases, participating in reactions like quaternization or oxidation.

These transformations are often employed in the semisynthesis of more complex or biologically active analogues.

Semisynthesis of this compound Derivatives and Related Alkaloids

This compound is a key precursor in the semisynthesis of several important alkaloids, particularly those within the Vinca (B1221190) and Aspidosperma families. Its unique pentacyclic scaffold can be rearranged or modified to access these related structures.

Conversion to Vincamine (B1683053) and Eburnamonine (B1221668) Analogues

A significant area of research involves the conversion of this compound into vincamine and eburnamonine, or their respective analogues.

Conversion to Vincamine: this compound can be efficiently converted to vincamine through a process typically involving ozonization in an acidic medium, followed by treatment with a base unimi.itgoogle.comunimi.it. This transformation is understood to proceed via oxidative cleavage and subsequent rearrangement of the this compound skeleton unimi.itgoogle.com. This compound is also considered a biogenetic precursor to vincamine, potentially involving epoxide formation as an intermediate step nih.gov.

Conversion to Eburnamonine Analogues: Olefin isomerization of derivatives derived from this compound can lead to the eburnamonine skeleton unimi.it.

Table 1: Key Conversions of this compound to Related Alkaloids

| Starting Material | Target Alkaloid/Analogue | Key Reagents/Conditions | Citation(s) |

| This compound | Vincamine | Ozonization, followed by base treatment | unimi.itgoogle.comunimi.it |

| This compound | Eburnamonine analogues | Olefin isomerization | unimi.it |

| This compound | (+) 16-Hydroxymethyl-Goniomitine | Rearrangement of intermediate | tandfonline.com |

| This compound | Rhazinilam derivatives | Semisynthesis | nih.gov |

Modification of the Aspidospermane Core

The fundamental aspidospermane skeleton of this compound can be subjected to various modifications to alter its structural features and potentially its biological activity. These modifications can include skeletal rearrangements or functionalization at specific positions of the core structure unimi.itnih.govresearchgate.net. For instance, cleavage of the C7-C21 ring junction has been reported, leading to stable derivatives unimi.it. The development of synthetic strategies for numerous Aspidosperma alkaloids often relies on the construction or modification of this core framework, with this compound serving as a key intermediate or a structural model ebi.ac.ukscispace.comacs.orgresearchgate.netresearchgate.netacs.orgrsc.orgacs.orgresearchgate.netacs.orgsci-hub.se.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of this compound is critical, with its specific enantiomer and diastereomers exhibiting distinct properties nih.govebi.ac.uk. Chemical transformations applied to this compound or its derivatives can lead to changes in stereochemistry, such as epimerization at chiral centers or the formation of new stereoisomers. For example, epimerization at the C16 position has been observed under certain reaction conditions unimi.itresearchgate.net. Many total synthesis and semisynthesis efforts are dedicated to controlling or establishing the correct stereochemistry, employing stereoselective reactions and chiral auxiliaries researchgate.netacs.orgresearchgate.netacs.orgacs.orgnih.gov. The stereospecific reduction of iminium salts is a notable transformation in this context unimi.it.

Reaction Mechanisms of Derivatization Reactions

Understanding the mechanisms underlying the derivatization of this compound is crucial for optimizing synthetic routes and predicting outcomes.

Ozonolysis/Base-Mediated Conversion to Vincamine: This process involves the oxidative cleavage of the C14-C15 double bond by ozone, forming an ozonide intermediate. Subsequent treatment with base leads to a rearrangement, likely involving a cascade of reactions that reconstruct the skeleton into the vincamine structure unimi.itgoogle.com.

Iminium Ion Cascade Reactions: These reactions, often triggered by iminium ion formation, are powerful tools in the total synthesis of this compound and related alkaloids. They allow for the simultaneous construction of multiple rings and stereogenic centers in a single operation, demonstrating high stereochemical control smolecule.comresearchgate.netnih.gov.

Radical Cyclizations: Intramolecular radical-induced cyclizations are employed in the synthesis of the pentacyclic this compound skeleton from tetracyclic intermediates acs.orgresearchgate.net. These mechanisms typically involve the generation of radical species that undergo intramolecular addition to form new carbon-carbon bonds.

Mannich-Type Reactions: Catalyzed Mannich reactions are frequently utilized in the synthesis of this compound, facilitating the formation of carbon-carbon bonds and setting up key stereocenters researchgate.netacs.orgresearchgate.net. The mechanisms often involve the formation of enolates or enamines that react with imines or iminium ions.

Epimerization: The epimerization of this compound derivatives, particularly at the C16 position, can occur under acidic or reductive conditions, involving protonation/deprotonation or hydride transfer events that alter the stereochemistry at that center researchgate.net.

Cytochrome P450-Catalyzed Reactions: In biological contexts, cytochrome P450 enzymes are implicated in the oxidative modification of this compound, suggesting complex enzymatic mechanisms for its transformation into other natural products nih.govnih.gov.

Table 2: Representative Derivatization Reactions and Mechanisms

| Reaction Type | Transformation Example | Key Mechanism Aspect | Citation(s) |

| Ozonolysis/Base Treatment | This compound → Vincamine | Oxidative cleavage of C14-C15 double bond, followed by rearrangement. | unimi.itgoogle.com |

| Iminium Ion Cascade Reaction | Construction of Aspidosperma skeleton | Simultaneous ring formation and stereocenter creation via iminium ion intermediates. | smolecule.comresearchgate.netnih.gov |

| Radical Cyclization | Formation of pentacyclic this compound core | Intramolecular addition of radical intermediates to form new C-C bonds. | acs.orgresearchgate.net |

| Mannich-type Reaction | C-C bond formation in synthesis | Enolate/enamine addition to imine/iminium ion, often catalyzed. | researchgate.netacs.orgresearchgate.net |

| Epimerization | Change in stereochemistry at C16 | Protonation/deprotonation or hydride transfer at the stereogenic center. | researchgate.net |

| Cytochrome P450-catalyzed Oxidation | Postulated conversion to other alkaloids (e.g., minovincinine) | Enzymatic oxidation of specific sites on the this compound skeleton. | nih.govnih.gov |

Compound List

this compound

Vincamine

Eburnamonine

10-Nitrothis compound

16-Nitroindolenine

Goniomitine

Rhazinilam

Minovincinine

Minovincine

Aspidofractinine

Limaspermidine

Pseudothis compound

20-epi-Pseudothis compound

14-epi-Pseudothis compound

18,19-Didehydrotabersonine

3-Oxothis compound

16-Hydroxymethyl-Goniomitine

Vindoline

Vi. Mechanistic Investigations of Biological Activities Non Clinical Context

In Vitro Cellular Activity Studies

Investigations on Antiplasmodial Activity in Parasite Cultures (e.g., Plasmodium falciparum)

Vincadifformine, an indole (B1671886) alkaloid with an aspidospermane structure, has demonstrated potential antiplasmodial activity. Studies have evaluated its efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria. Research has assessed this compound's activity against both chloroquine-resistant (FcM29) and chloroquine-sensitive (Nigerian) strains of P. falciparum after 24-hour and 72-hour incubations researchgate.net, kemdikbud.go.id.

The reported in vitro antiplasmodial activity for this compound against the chloroquine-resistant FcM29 strain of P. falciparum falls within the range of 12.4–28.5 µM researchgate.net. When tested against the chloroquine-sensitive Nigerian strain, this compound exhibited a broader range of activity, with IC50 values reported between 26.4–139.8 µM researchgate.net. These findings highlight this compound's potential as a lead compound for antimalarial drug development, particularly given the ongoing challenge of drug-resistant malaria strains biomedpharmajournal.org, kemdikbud.go.id.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum

| Compound | P. falciparum Strain | Incubation Time | IC50 (µM) |

| This compound | FcM29 (Chloroquine-Resistant) | 24-h | 12.4–28.5 |

| This compound | FcM29 (Chloroquine-Resistant) | 72-h | 18.4–24.3 |

| This compound | Nigerian (Chloroquine-Sensitive) | 24-h | 26.4–139.8 |

| This compound | Nigerian (Chloroquine-Sensitive) | 72-h | 26.4–139.8 |

Note: IC50 values are derived from reported ranges in the literature.

Cytotoxicity Assessments on Non-Human and Cancer Cell Lines (e.g., HeLa cells, KB cells)

Cytotoxicity assessments are crucial for evaluating the selectivity of potential therapeutic agents. This compound has been evaluated for its cytotoxic effects on cell lines, including HeLa cells researchgate.net, kemdikbud.go.id. While specific IC50 values for this compound on HeLa cells were not explicitly detailed in the reviewed literature, the compound was part of studies that calculated a Cytotoxicity Index (CI). The CI is determined by comparing the IC50 value on HeLa cells to the IC50 value on the parasite, with lower CI values indicating greater selectivity and potentially reduced toxicity to host cells researchgate.net. For some derivatives of this compound, CI values were reported as 2.0 and 4.8 after 24-hour incubation, and 9.5 and 11.5 after 72-hour incubation, suggesting varying degrees of selectivity among the tested compounds researchgate.net.

Other related aspidosperma-type monoterpenoid indole alkaloids have demonstrated antiproliferative activity against cancer cell lines such as A549, KB, and a multidrug-resistant KB subline (KB-VIN), with IC50 values in the sub-micromolar range (0.5–0.9 µM) mdpi.com. Additionally, certain diterpenoids isolated from marine algae have shown cytotoxicity against HeLa and KB cell lines, with IC50 values ranging from 5.6 µM to 14.6 µM for HeLa cells and around 12.2 µM to 14.3 µM for KB cells nih.gov. However, these findings pertain to different chemical classes or related compounds rather than this compound itself.

Table 2: Cytotoxicity of this compound and Related Compounds on Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa | Not specified | researchgate.net, kemdikbud.go.id |

| Derivative 4 | HeLa | Not specified | researchgate.net |

| Derivative 8 | HeLa | Not specified | researchgate.net |

| Related Alkaloids* | A549, KB, KB-VIN | 0.5–0.9 | mdpi.com |

| Diterpenoid 4 | HeLa | 5.6 | nih.gov |

| Diterpenoid 7 | KB | 12.2 | nih.gov |

| Diterpenoid 8 | KB | 14.3 | nih.gov |

*Note: "Related Alkaloids" refers to other aspidosperma-type monoterpenoid indole alkaloids tested in the study.

Molecular Mechanisms of Action (Non-Clinical)

Interaction with Molecular Targets (e.g., Tubulin Polymerization, P-glycoprotein efflux)

Vinca (B1221190) alkaloids, a class to which this compound belongs, are well-established antimitotic agents that exert their effects primarily by interfering with microtubule dynamics wikipedia.org, researchgate.net, oncohemakey.com. These compounds function by binding to the interface between α- and β-tubulin heterodimers, thereby destabilizing microtubules and inhibiting their polymerization researchgate.net. This mechanism prevents the formation of essential mitotic spindles required for cell division, leading to cell cycle arrest, typically at the G2/M phase researchgate.net, mdpi.com. Unlike taxanes, which stabilize microtubules, vinca alkaloids promote depolymerization researchgate.net, oncohemakey.com.

Specifically, aspidosperma-type monoterpenoid indole alkaloids, including this compound, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin mdpi.com. Computer modeling studies suggest that certain compounds in this class may form hydrogen bonds with α- or β-tubulin at this site mdpi.com. At higher concentrations, vinca alkaloids can also lead to the formation of paracristals, which are large tubulin polymers that disrupt cellular division researchgate.net. Beyond tubulin, vinca alkaloids may also interact with microtubule-associated proteins and calmodulin, potentially influencing other cellular processes researchgate.net.

While P-glycoprotein (P-gp) is a significant efflux transporter involved in multidrug resistance (MDR) and is often overexpressed in cancer cells mdpi.com, globalresearchonline.net, scientificarchives.com, direct evidence of this compound acting as a P-gp inhibitor or substrate is not explicitly detailed in the provided search results. However, other alkaloids have been studied in the context of P-gp modulation molaid.com, and certain cell lines resistant to chemotherapy agents are known to overexpress P-gp cellosaurus.org.

Structure-Activity Relationship (SAR) Studies of Synthetic and Semisynthetic Derivatives (Purely Structural vs. In Vitro Effect)

Structure-Activity Relationship (SAR) studies are vital for understanding how chemical modifications influence a compound's biological activity. This compound has been used as a starting point for synthesizing various semisynthetic derivatives to explore improved antiplasmodial and cytotoxic activities researchgate.net, kemdikbud.go.id. Research has focused on modifications to the aspidospermane skeleton of this compound, specifically at positions such as C(13), C(4), C(6), C(2), C(3), C(14), C(5), and N(1) researchgate.net.

These SAR investigations have identified specific derivatives that exhibit enhanced antiplasmodial efficacy compared to the parent compound. For instance, two derivatives (compounds 4 and 8) demonstrated superior antiplasmodial activity against Plasmodium falciparum strains when compared to this compound researchgate.net. Quantitative Structure-Activity Relationship (QSAR) analyses have also been conducted on this compound analogs to guide the design of novel antimalarial agents semanticscholar.org.

In related studies on other aspidosperma-type monoterpenoid indole alkaloids, SAR analysis indicated that the presence of a 14,15-double bond or a 3α-acetonyl group on the molecular structure is critical for enhanced antiproliferative activity mdpi.com. These structural features were associated with potent inhibition of tubulin polymerization mdpi.com.

Vii. Advanced Analytical Methodologies in Vincadifformine Research

Chromatographic Method Development for Quantitative Analysis

Quantitative analysis of vincadifformine heavily relies on chromatographic techniques that can separate it from a complex matrix of related alkaloids and synthetic precursors. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstones of this analytical endeavor, offering high resolution and sensitivity. openaccessjournals.com

Optimization of UHPLC and HPLC Parameters for Separation and Quantification

The development of robust UHPLC and HPLC methods for this compound analysis involves the systematic optimization of several key parameters to achieve adequate separation and accurate quantification. phenomenex.com The goal is to obtain sharp, symmetrical peaks with baseline resolution from other components in the sample. phenomenex.com

Key Optimization Parameters:

Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724), methanol) and its proportion with the aqueous phase is critical. mastelf.com Adjusting the mobile phase composition can significantly alter the retention times and selectivity of the separation. mastelf.com The use of buffers (e.g., phosphate, formic acid) helps control the ionization state of the analyte, leading to improved peak shape. mastelf.com For instance, a reversed-phase HPLC method might use a gradient elution starting with a lower concentration of acetonitrile in a buffered aqueous phase, gradually increasing the organic content to elute more hydrophobic compounds. pensoft.net

Column Selection: The stationary phase chemistry plays a pivotal role in the separation mechanism. C18 columns are widely used, but other chemistries like phenyl or cyano columns can offer different selectivity for complex mixtures. mastelf.comshimadzu.com The particle size of the stationary phase is also crucial; smaller particles (e.g., <2 µm in UHPLC) provide higher efficiency and resolution, though at the cost of higher backpressure. mastelf.com

Flow Rate and Temperature: Optimizing the flow rate is a balance between analysis time and resolution. mastelf.com Lower flow rates generally increase resolution but lengthen the run time. mastelf.com Column temperature affects the viscosity of the mobile phase and can influence selectivity and peak shape. mastelf.com

Injection Volume and Sample Diluent: To avoid peak broadening, the injection volume should be minimized, and the sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. phenomenex.com This ensures that the sample is focused into a tight band at the head of the column. phenomenex.com

A typical UPLC-MS analysis of indole (B1671886) alkaloids, including this compound, from a plant extract might involve a reversed-phase column and a gradient elution with acetonitrile and water, both containing a small percentage of formic acid to improve ionization for mass spectrometry detection. mdpi.com

Table 1: Example of Optimized HPLC/UHPLC Parameters for Alkaloid Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 2.1 mm x 50 mm, <2 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Temperature | 30-40 °C | 40-50 °C |

| Detector | UV (254 nm), MS | UV (254 nm), MS/MS |

| Injection Volume | 5-10 µL | 1-2 µL |

This table presents typical starting parameters that would be further optimized for the specific analysis of this compound.

Application of Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the analysis and purification of chiral and achiral compounds. chromatographytoday.comwaters.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol. wikipedia.org This technique is particularly advantageous for the separation of thermally labile and low-to-moderate molecular weight molecules like this compound. wikipedia.org

The low viscosity and high diffusivity of the supercritical mobile phase lead to faster separations and higher efficiency compared to HPLC. news-medical.net SFC is especially well-suited for chiral separations, which are often necessary in the synthesis and analysis of complex natural products and their analogues. wikipedia.orgnews-medical.net The ability to control pressure, in addition to temperature and mobile phase composition, provides an extra dimension for method optimization. wikipedia.org In the context of this compound research, SFC could be applied for the efficient purification of synthetic intermediates or for the chiral separation of this compound enantiomers. news-medical.net

Advanced Spectroscopic Techniques for Characterization of Synthetic Intermediates and Products

The unambiguous identification of this compound and its synthetic intermediates requires the use of advanced spectroscopic techniques that provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm), allowing for the confident determination of its elemental formula. chromatographyonline.comresearchgate.net This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. filab.fr

In this compound research, HRMS is used to:

Confirm the identity of the final synthesized product by matching its exact mass to the calculated theoretical mass.

Elucidate the structures of unknown impurities or degradation products.

Characterize synthetic intermediates along the reaction pathway. researchgate.net

HRMS is often coupled with a chromatographic system like UPLC (UPLC-HRMS) to separate complex mixtures before mass analysis. mdpi.comnih.gov

Multidimensional NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules in solution. nih.gov While one-dimensional (1D) NMR provides initial structural information, complex molecules like this compound often exhibit significant signal overlap. bitesizebio.com

Multidimensional NMR experiments, such as 2D and 3D NMR, are employed to resolve these overlapping signals and establish connectivity between different atoms in the molecule. bitesizebio.comsci-hub.se Common multidimensional NMR experiments used in the structural elucidation of complex organic molecules include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, typically carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing information about the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for determining stereochemistry and conformational details.

These experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its synthetic intermediates, ultimately confirming their chemical structure. nih.govupenn.edu

Validation Parameters for Analytical Methods (e.g., Linearity, Precision, Accuracy, LOD, LOQ)

To ensure that an analytical method for this compound is reliable, reproducible, and suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). npra.gov.myglobalresearchonline.net Method validation is a critical process that establishes documented evidence of a method's performance characteristics. globalresearchonline.net

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. elementlabsolutions.com This is often demonstrated by analyzing blank and placebo samples and performing forced degradation studies. globalresearchonline.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. elementlabsolutions.com A high correlation coefficient (r²) is indicative of good linearity. pensoft.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. europa.eu

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. pensoft.net

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. pensoft.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euscirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). elementlabsolutions.com This provides an indication of its reliability during normal usage. elementlabsolutions.com

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criterion (Example) |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | RSD ≤ 2% |

| Precision (Intermediate) | RSD ≤ 2% |

These criteria are based on general pharmaceutical guidelines and may vary depending on the specific application of the method. npra.gov.myscirp.org

Integration of Analytical Techniques for Comprehensive Analysis

The comprehensive analysis of this compound, particularly within complex matrices such as plant extracts, necessitates the integration of multiple analytical techniques. omicsonline.org This approach, often referred to as hyphenated techniques, combines the separation power of chromatography with the detailed structural and quantitative information provided by spectroscopic methods. ajpaonline.comchemijournal.com The synergy between these methods provides a more complete understanding of the sample than any single technique could achieve alone. omicsonline.org

A primary strategy involves the coupling of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ajpaonline.com LC-MS is instrumental for the initial separation and detection of this compound and related alkaloids from a mixture. universiteitleiden.nl High-performance liquid chromatography (HPLC) is frequently used to separate components within a sample, which can then be identified and quantified. researchgate.netsolubilityofthings.com The high sensitivity and selectivity of MS allow for the determination of the molecular weight of the eluted compounds, providing crucial data for their identification. mpg.denih.gov For instance, the progress of reactions involving this compound can be monitored by LC-MS by tracking the appearance of specific mass-to-charge ratio (m/z) signals. mpg.de

Following initial separation and detection, NMR spectroscopy is employed for definitive structural elucidation. nih.gov While LC-MS provides the molecular formula, NMR reveals the specific arrangement of atoms within the molecule, confirming the identity of this compound and distinguishing it from its isomers and related impurities. nih.govrsc.org The integration of LC with NMR (LC-NMR) allows for the direct structural analysis of compounds as they elute from the chromatography column. ajrconline.org This is particularly useful for analyzing complex mixtures without the need for extensive purification of each component. ajrconline.org

The combination of these techniques is especially powerful for impurity profiling, which is the identification and quantification of impurities in a sample. medwinpublishers.combiomedres.us In the synthesis or extraction of this compound, various related alkaloids and degradation products may be present. medwinpublishers.comunimi.it An integrated analytical approach can effectively separate, identify, and quantify these impurities.

The table below illustrates how different analytical techniques are integrated for a comprehensive analysis of this compound.

| Analytical Goal | Integrated Techniques | Role of Each Technique | Key Findings/Application |

| Structural Elucidation | LC-MS, NMR | LC: Separates this compound from other components. universiteitleiden.nlMS: Provides molecular weight information. mpg.deNMR: Determines the detailed molecular structure. rsc.org | Unambiguous identification of this compound and characterization of novel related alkaloids. mpg.dersc.org |

| Impurity Profiling | HPLC, LC-MS, NMR | HPLC: Separates impurities from the main compound. unimi.itLC-MS: Detects and provides molecular weights of impurities. biomedres.usNMR: Elucidates the structures of isolated impurities. unimi.it | Identification and quantification of synthesis by-products, degradants, and related natural alkaloids. medwinpublishers.comunimi.it |

| Metabolic Fingerprinting | LC-MS, NMR | LC-MS: Creates a profile of alkaloids in a biological extract. universiteitleiden.nlNMR: Provides structural information on the detected metabolites. universiteitleiden.nl | Differentiating plant chemotypes based on their alkaloid profiles, including this compound. universiteitleiden.nl |

| Quantitative Analysis | UPLC-QToF-MS | UPLC: Provides rapid and high-resolution separation. researchgate.netQToF-MS: Offers accurate mass measurement for precise quantification. rsc.org | Accurate determination of this compound concentration in plant extracts and commercial products. researchgate.netrsc.org |

The integration of advanced data analysis techniques, such as machine learning and artificial intelligence, is an emerging trend that further enhances the power of these hyphenated methods. chromatographyonline.compcbiochemres.com These computational tools can help to interpret complex datasets, identify patterns, and recognize correlations that might be missed by traditional analysis, leading to a more thorough and efficient characterization of this compound and its chemical environment. chromatographyonline.compcbiochemres.com

Viii. Computational and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for characterizing the flexibility and preferred spatial arrangements of Vincadifformine in solution. MD simulations track the movement of atoms over time, providing insights into the molecule's dynamic behavior and the stability of different conformers biorxiv.orgacs.orgnih.govmdpi.commdpi.com. By simulating the system's evolution, researchers can identify energy landscapes and characterize the transitions between various structural states biorxiv.org.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for dissecting the mechanisms of chemical reactions involving this compound or its precursors nih.govchemrxiv.orgnih.govrsc.orgresearchgate.net. These methods allow for the precise calculation of molecular properties, reaction pathways, transition states, and activation energies, providing a detailed understanding of how chemical transformations occur nih.govchemrxiv.orgnih.gov.

Researchers utilize these calculations to trace reaction paths, predict reactants, and elucidate the step-by-step process of synthesis or degradation nih.govchemrxiv.org. Techniques such as the Nudged Elastic Band (NEB) method and string methods are commonly used to identify minimum energy pathways between reactants and products nih.gov. By analyzing the potential energy surface, these calculations can reveal energetically feasible routes and identify bottlenecks in a reaction mechanism nih.govnih.gov. In some cases, computational methods are used to predict the initial state of a chemical reaction by tracing back reaction paths, effectively solving an inverse problem to identify potential reactants chemrxiv.org. Quantum chemical calculations are also vital for understanding stereoselective reactions and assigning complex molecular structures, often by correlating computational data with experimental results, such as NMR spectroscopy researchgate.net.

Molecular Modeling of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of this compound, like many natural products, involves complex enzymatic pathways. Molecular modeling, including techniques like molecular docking and MD simulations, is employed to understand how enzymes interact with their substrates, including potential precursors or intermediates in the this compound pathway acs.orgnih.govnih.govgithubusercontent.com. These studies aim to elucidate the binding modes, affinities, and catalytic mechanisms of enzymes involved in the production of monoterpene indole (B1671886) alkaloids (MIAs) nih.govnih.govresearchgate.net.

Understanding these enzyme-substrate interactions is crucial for enzyme engineering and the design of novel biocatalysts nih.govnih.govgithubusercontent.com. By modeling the active site of an enzyme and its interaction with a substrate, researchers can identify key residues and interactions that dictate specificity and catalytic efficiency nih.govnih.govgouni.edu.ng. For example, studies on enzymes involved in MIA biosynthesis have characterized the substrate specificity of epoxidases, noting that this compound itself was not epoxidized by enzymes specific for tabersonine (B1681870), indicating a requirement for unsaturation at the C6,C7 position for epoxidation nih.gov. Computational approaches can help predict how modifications to an enzyme's binding pocket might improve substrate binding or product release, thereby enhancing enzyme activity or enantioselectivity nih.gov.

In Silico Predictions for Chemical Reactivity and Stereoselectivity

In silico predictions are invaluable for forecasting the chemical reactivity of this compound and controlling the stereoselectivity of reactions involving this compound researchgate.net. Computational chemistry can predict how this compound will behave under various reaction conditions or with different reagents, guiding synthetic strategies and the discovery of new chemical transformations nih.govnih.govrsc.org.

For instance, quantum chemical calculations can predict reaction pathways and the likelihood of specific transformations, such as cycloadditions or rearrangements, which are relevant to the synthesis of complex alkaloids like this compound researchgate.netacs.org. Furthermore, computational methods are instrumental in understanding and predicting stereoselectivity – the preference for forming one stereoisomer over another researchgate.net. By analyzing transition states and energy barriers, researchers can computationally assess the stereochemical outcome of a reaction, which is critical for the synthesis of enantiomerically pure natural products researchgate.netmdpi.com. For example, computational studies have been used to design catalysts that control enantioselective processes by elucidating the transition state structures and factors contributing to selectivity researchgate.net.

Ix. Future Research Directions and Challenges

Elucidation of Undiscovered Biosynthetic Steps and Enzymes

The biosynthesis of Vincadifformine is a complex, multi-step enzymatic process that has been partially characterized, particularly in model plants like Catharanthus roseus and Vinca (B1221190) minor nih.govpugetsound.eduresearchgate.netmdpi.comresearchgate.net. Known enzymes such as this compound 19-hydroxylase (V19H) and minovincinine O-acetyltransferase (MAT) are involved in its downstream conversion to other alkaloids like (+)-echitovenine nih.govresearchgate.netsci-hub.senih.gov. Research indicates that separate hydrolases contribute to the formation of aspidosperma skeletons with opposite specific rotations, leading to compounds like (+)-vincadifformine and (-)-tabersonine sci-hub.senih.govsci-hub.se. Furthermore, this compound is hypothesized to be a precursor to vincamine (B1683053), with epoxide formation being a proposed intermediate step, although the specific enzymes responsible for this conversion remain unidentified nih.gov. The influence of methyl jasmonate (MeJA) on alkaloid profiles in Vinca minor suggests intricate regulatory mechanisms and the potential existence of undiscovered enzymes or pathways that could be modulated nih.govpugetsound.eduresearchgate.net. The complete biosynthetic pathway for secologanin, a critical precursor, also requires further detailed elucidation pugetsound.edu.

Future research should prioritize the identification and characterization of enzymes involved in the remaining steps of this compound biosynthesis, especially those responsible for its conversion into related alkaloids like vincamine. Pinpointing the precise enzymes, their gene sequences, and their regulatory mechanisms is crucial. Understanding the stereospecificity of these enzymes across different plant species and tissues will also be vital. Advanced omics technologies, including transcriptomics, proteomics, and gene co-expression network analysis, are essential tools for identifying candidate genes and enzymes involved in these complex pathways within Vinca minor and other producing plants nih.gov.

Development of More Efficient and Sustainable Synthetic Methodologies

The total synthesis of this compound has been achieved through sophisticated chemical strategies, including domino Michael/Mannich/N-alkylation routes and organocascade catalysis, showcasing the feasibility of constructing its complex pentacyclic structure researchgate.netresearchgate.netuniversiteitleiden.nl. However, current synthetic routes often involve numerous steps, require specialized reagents and catalysts, and may not always align with principles of environmental sustainability or economic viability for large-scale production.

Identification of Novel Biological Targets through Advanced Screening Platforms

This compound is recognized for its antiplasmodial nih.govijsrtjournal.comresearchgate.net, neuroprotective researchgate.net, and antihypoxic researchgate.net activities. While these known bioactivities provide a foundation, a comprehensive understanding of this compound's molecular targets and precise mechanisms of action is still evolving. Advanced screening platforms offer powerful tools to uncover new biological activities and identify novel therapeutic targets.

Applications of Synthetic Biology for Enhanced Production and Diversification

The complex structure and potential therapeutic value of this compound make it an attractive candidate for biotechnological production and modification. Synthetic biology offers powerful tools to achieve these goals by engineering biological systems.

Future research can focus on establishing heterologous production systems for this compound. This involves identifying and transferring the genes encoding the key enzymes of its biosynthetic pathway from plants into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, or into plant cell cultures. Successful implementation of such systems could provide a sustainable and scalable alternative to extraction from natural sources, overcoming limitations related to plant cultivation and low yields nih.govpugetsound.eduresearchgate.netresearchgate.netresearchgate.net. Furthermore, synthetic biology approaches can be utilized for the diversification of this compound. By engineering specific enzymes or introducing novel enzymatic activities into the pathway, researchers can create libraries of this compound derivatives. This strategy allows for the exploration of new chemical space, potentially leading to the discovery of analogs with improved potency, selectivity, or entirely new pharmacological properties.

Exploration of New Chemical Space via Rational Design of Derivatives

Understanding the structure-activity relationships (SAR) of this compound is fundamental for the rational design of novel derivatives with enhanced or altered biological properties researchgate.net. The complex pentacyclic scaffold, the indole (B1671886) moiety, and the ester functional group all present opportunities for chemical modification.

Future research should involve systematic SAR studies to identify which structural features are critical for this compound's known activities, such as its antiplasmodial or neuroprotective effects. This can be achieved through the synthesis and biological evaluation of a range of this compound analogs. Computational chemistry and molecular modeling techniques can aid in predicting the binding interactions of designed derivatives with potential biological targets, guiding the synthetic efforts. By rationally designing modifications to the this compound structure, researchers can explore new chemical space, aiming to optimize pharmacokinetic properties, improve target selectivity, and potentially uncover novel therapeutic applications. This iterative process of design, synthesis, and biological testing is key to developing next-generation this compound-based therapeutics.

Data Table: Antiplasmodial Activity and Cytotoxicity of this compound and Derivatives

Q & A

Basic Research Questions

Q. What are the standard methodologies for evaluating the antiplasmodial activity and cytotoxicity of vincadifformine in vitro?

- Methodological Answer : In vitro antiplasmodial activity is typically assessed using chloroquine-resistant (Plasmodium falciparum FcM) and -sensitive (Nigerian) strains. Activity is quantified via IC50 values after 24-hour and 72-hour incubations. Cytotoxicity is evaluated on HeLa cells, with the Cytotoxicity Index (CI = IC50 on HeLa cells / IC50 on FcM strain) calculated to determine therapeutic safety. For example, derivatives of this compound exhibited CI values ranging from 2.0 to 11.5 depending on incubation time .

Q. How is the biosynthesis pathway of this compound studied, and what genomic tools are employed?

- Methodological Answer : Biosynthesis studies leverage transcriptomics, genome sequencing, and enzyme functional validation. For Vinca minor, genome assembly and annotation identified candidate genes like this compound 16-hydroxylase. Comparative genomics across monoterpene indole alkaloid (MIA)-producing plants (e.g., Catharanthus roseus) helps trace evolutionary conservation of pathways. Enzymes such as this compound synthase (VS) are hypothesized but require further characterization .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antiplasmodial activity and cytotoxicity?

- Methodological Answer : Semisynthetic derivatives are created by substituting functional groups at positions C(R), C(R,R), and N4. Derivatives 4 and 8 showed enhanced antiplasmodial activity (IC50 = 5.3–12.8 µM on FcM strain) and lower CI values compared to the parent compound. Quantitative structure-activity relationship (QSAR) models are under development to optimize substitutions for improved selectivity .

Q. Why do cytotoxicity indices (CI) vary significantly with incubation time in this compound derivatives?

- Methodological Answer : CI values for derivatives 4 and 8 decreased from 9.5–11.5 (72-hour) to 2.0–4.8 (24-hour), suggesting time-dependent metabolic degradation or adaptive responses in HeLa cells. Experimental protocols must standardize incubation periods to ensure reproducibility and clarify mechanisms via time-course assays .

Q. How can contradictory IC50 values for this compound across studies be reconciled?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., parasite strain viability, drug solvent concentrations) and structural analogs. For example, Wright et al. (1992) reported higher potency for macrocarpamine (IC50 = 2.92 µM) than this compound, likely due to differences in alkaloid side chains. Meta-analyses should normalize data against standardized controls (e.g., chloroquine) .

Methodological Challenges

Q. What are the key challenges in identifying enzymes involved in this compound biosynthesis?

- Methodological Answer : Limited homology between Vinca minor and model species (e.g., C. roseus) complicates enzyme discovery. For instance, P450 enzymes critical for eburnamine-vincamine synthesis remain uncharacterized in V. minor. Functional genomics approaches, including CRISPR-based knockout screens, are needed to validate candidate genes .

Q. How can researchers ensure reproducibility in cytotoxicity studies of this compound derivatives?

- Methodological Answer : Reproducibility requires strict adherence to cell culture protocols (e.g., passage number, media composition) and validation across multiple cell lines (e.g., HEK293, MCF-7). Data transparency, including raw IC50 values and solvent controls, must be prioritized in publications. Collaborative replication studies are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations